

# Methods for reducing impurities in Azilsartan medoxomil production

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## Compound of Interest

Compound Name: *Azilsartan methyl ester*

Cat. No.: *B176507*

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## Technical Support Center: Azilsartan Medoxomil Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the production of Azilsartan medoxomil.

### Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities encountered during the synthesis of Azilsartan medoxomil?

A1: During the synthesis of Azilsartan medoxomil, several process-related impurities can form. These can arise from starting materials, intermediates, or side reactions. Common impurities include the desethyl impurity, bis-impurity (A), Azilsartan (II), isopropyl ester of Azilsartan (IIa), **Azilsartan methyl ester** (IIIc), and Azilsartan ethyl ester (IIIb).<sup>[1]</sup> Additionally, other impurities designated as AZS Imp 1 through AZS Imp 5 have been identified during laboratory-scale synthesis.<sup>[2]</sup> The presence and levels of these impurities are critical quality attributes that must be controlled.

Q2: How can the formation of the desethyl impurity be controlled during the cyclization step?

A2: The formation of the desethyl impurity is a known issue during the cyclization of the hydroxyamidino compound to the 1,2,4-oxadiazol derivative. To minimize the formation of this

impurity, it is recommended to conduct the reaction at low temperatures and in the presence of a "carbonyl" source.[1] Controlling the reaction temperature is a critical parameter in preventing the de-ethylation side reaction. One patented process describes reducing the desethyl impurity to less than approximately 0.1%.[3][4]

Q3: What are potential genotoxic impurities (PGIs) in Azilsartan medoxomil production and what are the control limits?

A3: Two potential genotoxic impurities that can arise during the synthesis are Methyl(Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Impurity-A) and 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid (Impurity-B).[5] Based on the Threshold of Toxicological Concern (TTC) and a maximum daily dose of 40mg for Azilsartan, the concentration of these PGIs should be controlled to below 37.5 ppm each.[5] A sensitive LC-MS/MS method has been developed for the trace level quantification of these impurities.[5][6]

## Troubleshooting Guides

### Issue 1: High Levels of Bis-Impurity (A) in Crude Azilsartan Medoxomil

**Problem:** The reaction of Azilsartan isopropanol solvate with 4-chloromethyl-5-methyl-1,3-dioxol-2-one results in high levels of the bis-impurity (A), sometimes as high as 40%.[1] This significantly impacts the purity of the final product.

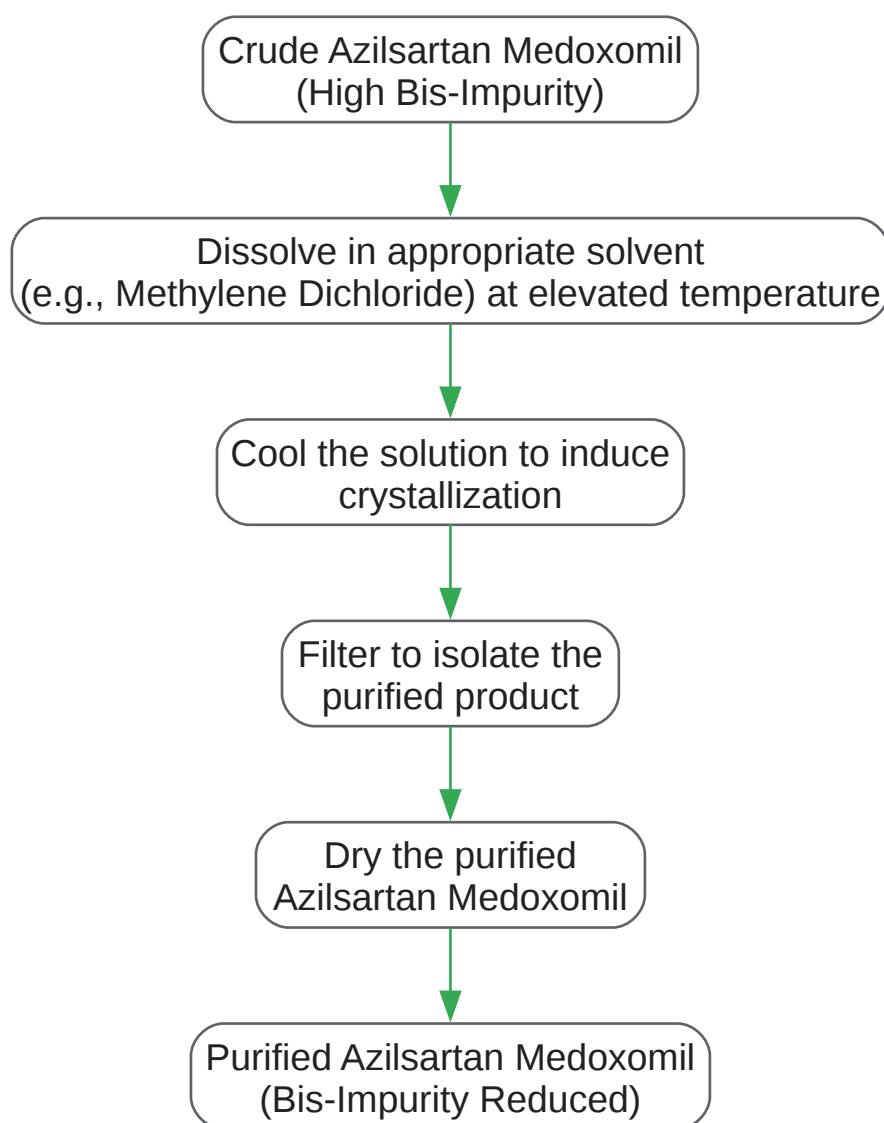
**Root Cause Analysis:** The bis-impurity is formed due to a side reaction where two molecules of Azilsartan react with one molecule of the medoxomil precursor.

**Corrective and Preventive Actions (CAPA):**

- **Purification via Crystallization:** The most effective method to remove the bis-impurity is through crystallization of the crude Azilsartan medoxomil.
- **Solvent Selection:** Methylene dichloride has been shown to be a particularly effective solvent for this purification.[1] Other solvent systems that can be used for purification include C2-6 esters, mixtures of C2-6 esters and water, N,N-dimethylformamide, N,N-dimethylacetamide,

N-methylpyrrolidone, halogenated hydrocarbons, aromatic hydrocarbons, dimethylsulfoxide, dimethylcarbonate, C1-4 alkyl alcohols, acetonitrile, and C3-6 ketones.[1]

- **Optimized Protocol:** A suggested protocol involves dissolving the crude product in the chosen solvent at an elevated temperature (e.g., ~60°C for methylene dichloride), followed by cooling to room temperature (~25°C) to induce crystallization of the purified Azilsartan medoxomil.[1] The purified product can then be isolated by filtration.



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Caption: Workflow for the purification of crude Azilsartan medoxomil to reduce bis-impurity levels.

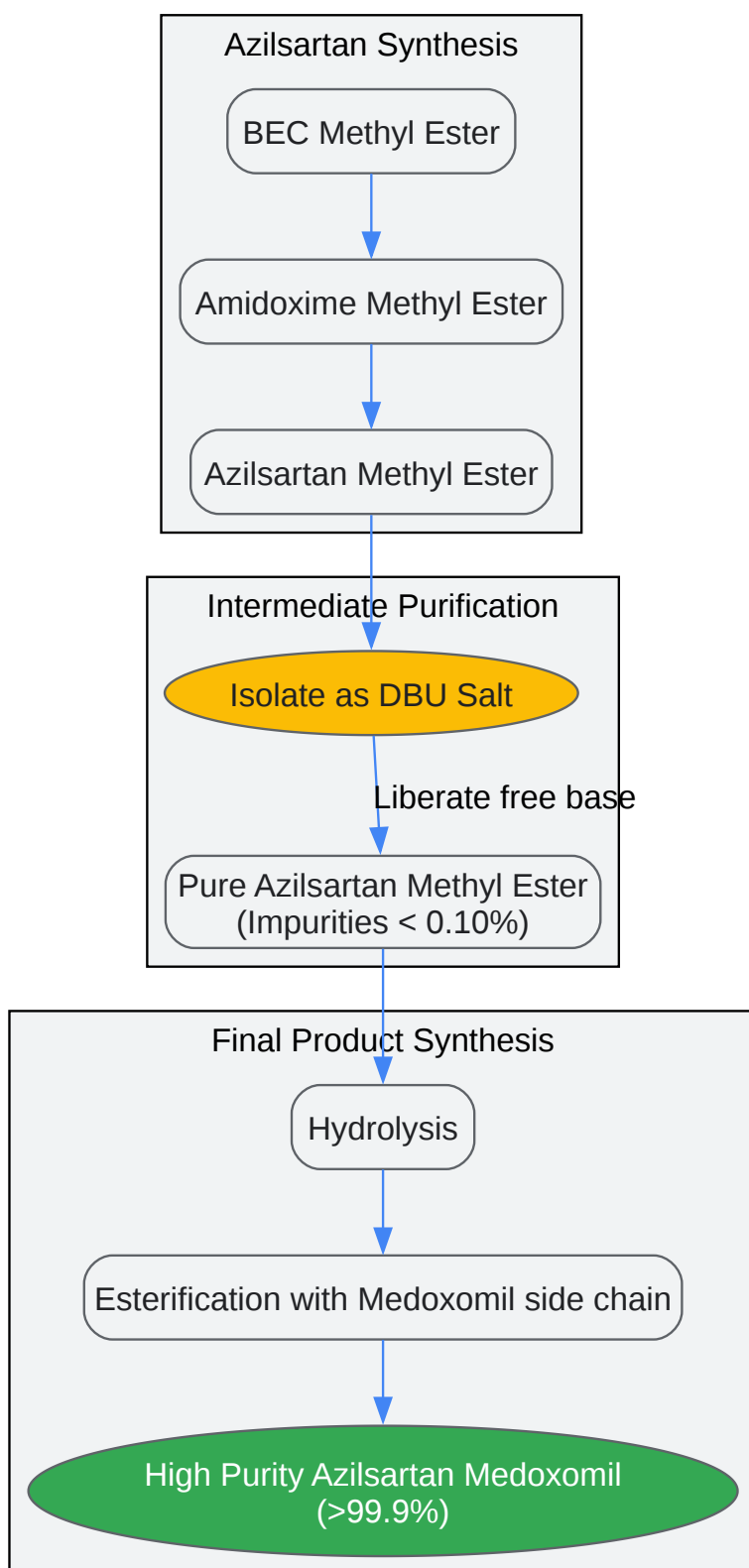
## Issue 2: Inconsistent Purity and High Overall Impurity Profile

**Problem:** The final Azilsartan medoxomil product shows inconsistent purity with a total impurity level exceeding acceptable limits (e.g., > 0.5-0.7%).<sup>[1]</sup>

**Root Cause Analysis:** This can be due to carry-over of impurities from intermediate steps, incomplete reactions, or degradation of the product during processing.

**Corrective and Preventive Actions (CAPA):**

- **Intermediate Purification:** A critical control point is the purity of the **azilsartan methyl ester** intermediate. Isolating this intermediate as a 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) salt has been shown to be effective in removing carry-over impurities to below 0.10% levels. This leads to a final product with purity greater than 99.9%.
- **Reaction Monitoring:** Implement in-process controls (e.g., HPLC) to monitor the completion of each reaction step before proceeding to the next.
- **Forced Degradation Studies:** Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to understand the degradation pathways and identify potential degradation products.<sup>[7][8]</sup> This will help in developing a stability-indicating analytical method.



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Caption: Strategy to control impurities by purifying the **Azilsartan methyl ester** intermediate as a DBU salt.

## Data on Impurity Reduction

The following tables summarize quantitative data on impurity levels before and after the application of purification methods.

Table 1: Purification of Crude Azilsartan Medoxomil via Crystallization

Impurity Profile	Before Purification (% Area by HPLC)	After Purification with Methylene Dichloride (% Area by HPLC)
Total Impurities	> 10% (can be as high as 40%)[1]	0.5% to 0.7%[1]
Bis-Impurity (A)	Up to 40%[1]	Significantly Reduced (not explicitly quantified but implied by total impurity reduction)
Purity of Azilsartan Medoxomil	< 90%[1]	> 99.0%

Table 2: Impact of Intermediate Purification on Final Product Purity

Control Point	Impurity Level	Final Azilsartan Medoxomil Purity
Without Intermediate Purification	High carry-over of impurities	~98.9%
With Azilsartan Methyl Ester DBU Salt Purification	Impurities in intermediate < 0.10%	> 99.9%

## Experimental Protocols

### Protocol 1: HPLC Method for Impurity Profiling of Azilsartan Medoxomil

This protocol is a representative method based on literature for the separation and quantification of Azilsartan medoxomil and its potential impurities.[2][9]

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm particle size.[2]
- Mobile Phase A: 10 mM Potassium dihydrogen orthophosphate buffer, with pH adjusted to 3.0 using phosphoric acid.[2]
- Mobile Phase B: Acetonitrile.[2]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 248 nm.
- Column Temperature: Ambient.
- Injection Volume: 10 µL.

Gradient Elution Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	55	45
8	55	45
18	40	60
28	10	90
35	10	90
40	55	45
45	55	45

Sample Preparation:

- Accurately weigh and dissolve an appropriate amount of the Azilsartan medoxomil sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

#### System Suitability:

- The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and sensitivity.[\[2\]](#)[\[9\]](#)
- The resolution between Azilsartan medoxomil and any known impurity peak should be greater than 1.5.

## Protocol 2: Purification of Crude Azilsartan Medoxomil by Crystallization

This protocol describes a general procedure for reducing impurities, particularly the bis-impurity, from crude Azilsartan medoxomil.[\[1\]](#)

- Materials: Crude Azilsartan medoxomil, Methylene Dichloride (or other suitable solvent), reaction vessel with heating and cooling capabilities, filtration apparatus.

#### Procedure:

- Charge the reaction vessel with crude Azilsartan medoxomil containing a high level of impurities.
- Add methylene dichloride to the vessel. A typical ratio might be 2-5 volumes of solvent relative to the crude material.
- Heat the mixture to approximately 60°C with stirring until all the solid has dissolved.
- Once a clear solution is obtained, gradually cool the solution to 20-25°C over a period of 1-2 hours to allow for the formation of crystals.
- Hold the slurry at 20-25°C for an additional 1-2 hours to ensure complete crystallization.
- Filter the slurry to collect the crystallized product.



- Wash the filter cake with a small amount of cold methylene dichloride.
- Dry the purified Azilsartan medoxomil under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
- Analyze the dried product by HPLC to confirm the reduction in impurity levels.

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